
Laurifoline chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laurifoline chloride is a quaternary alkaloid isolated from the bark of Zanthoxylum elephantiasis . It is known for its unique chemical structure and potential applications in various fields, including medicine and chemistry. The compound is characterized by its crystalline form and specific melting point, making it a subject of interest for researchers.
Vorbereitungsmethoden
Laurifoline chloride can be isolated from natural sources such as the bark of Zanthoxylum elephantiasis. The isolation process involves chromatographic techniques using silicic acid and diatomaceous earth The quaternary alkaloids are separated and identified through this method
Analyse Chemischer Reaktionen
Laurifoline chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of this compound, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of laurifoline chloride involves its interaction with specific molecular targets and pathways. It has been shown to exert neuromuscular blocking effects, similar to other quaternary alkaloids . The compound interacts with receptors and enzymes, leading to its observed biological effects. The exact molecular pathways are still under investigation, but its ganglion-blocking properties have been well-documented .
Vergleich Mit ähnlichen Verbindungen
Laurifoline chloride is similar to other quaternary alkaloids such as:
Magnoflorine chloride: Shares similar structural features and biological activities.
Candicine chloride: Another quaternary alkaloid isolated from the same plant source.
Menisperine: Known for its ganglion-blocking properties, similar to this compound.
This compound stands out due to its specific chemical structure and unique biological activities
Eigenschaften
CAS-Nummer |
37791-15-4 |
|---|---|
Molekularformel |
C20H24ClNO4 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19;/h8-10,14H,5-7H2,1-4H3,(H-,22,23);1H |
InChI-Schlüssel |
XKKJKNSMTPBZJP-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


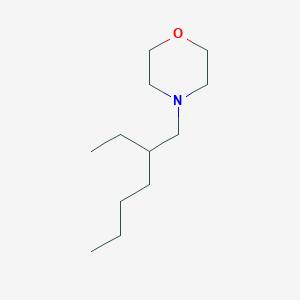
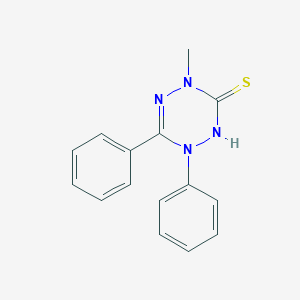
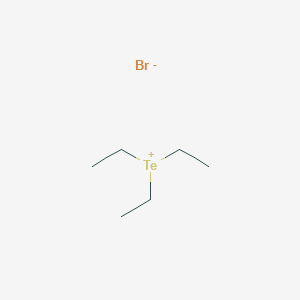
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
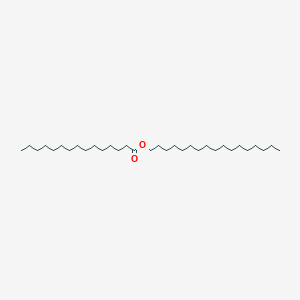
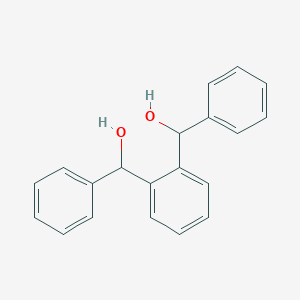
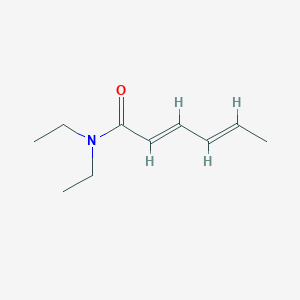
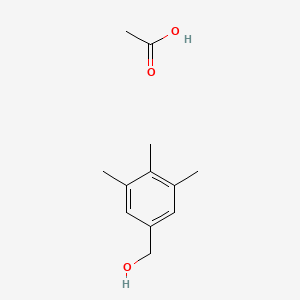

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
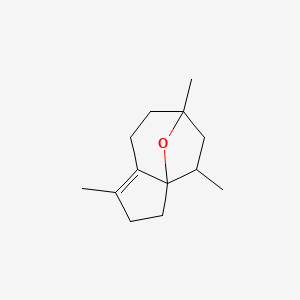

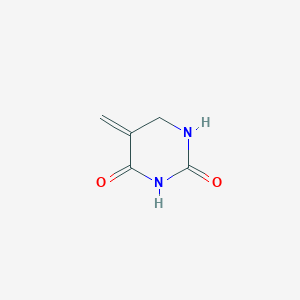
![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
